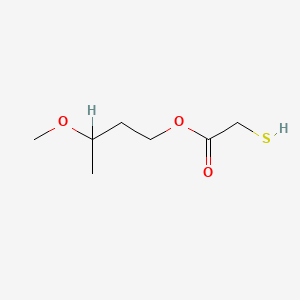
Hoveyda-Grubbs-Katalysator 1. Generation
Übersicht
Beschreibung
The Hoveyda-Grubbs Catalyst 1st Generation is a well-defined ruthenium-based catalyst used primarily for olefin metathesis reactions. It was developed by Amir H. Hoveyda and Robert H. Grubbs and is known for its stability and efficiency in catalyzing the formation of carbon-carbon double bonds. This catalyst is particularly valued for its ability to tolerate a wide range of functional groups and its air and moisture stability .
Wissenschaftliche Forschungsanwendungen
The Hoveyda-Grubbs Catalyst 1st Generation has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in organic synthesis for the formation of complex molecules through olefin metathesis.
Biology: The catalyst is used in the synthesis of biologically active compounds and natural products.
Medicine: It plays a role in the development of pharmaceuticals, including the synthesis of drug molecules.
Industry: The catalyst is used in the production of polymers and other industrial chemicals
Vorbereitungsmethoden
The synthesis of the Hoveyda-Grubbs Catalyst 1st Generation involves the reaction of dichloro(tricyclohexylphosphine)ruthenium(II) with 2-isopropoxybenzylidene . The process typically includes the following steps:
Formation of the Ruthenium Complex: The initial step involves the preparation of the ruthenium complex by reacting ruthenium trichloride with tricyclohexylphosphine.
Ligand Exchange: The complex is then treated with 2-isopropoxybenzylidene to form the final catalyst.
Purification: The product is purified through crystallization or other suitable methods to obtain the pure catalyst.
Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity .
Analyse Chemischer Reaktionen
The Hoveyda-Grubbs Catalyst 1st Generation is primarily used for olefin metathesis reactions, including:
Ring-Closing Metathesis (RCM): This reaction forms cyclic alkenes from dienes.
Cross Metathesis (CM): This reaction involves the exchange of alkylidene groups between different olefins.
Ring-Opening Metathesis Polymerization (ROMP): This reaction opens cyclic olefins to form polymers.
Common reagents used in these reactions include various alkenes and dienes. The major products formed are typically cyclic alkenes, linear alkenes, and polymers .
Wirkmechanismus
The mechanism of action of the Hoveyda-Grubbs Catalyst 1st Generation involves the formation of a metallacyclobutane intermediate. The process can be summarized as follows:
Initiation: The catalyst reacts with an olefin to form a ruthenium-carbene complex.
Propagation: The complex undergoes a series of [2+2] cycloadditions and cycloreversions, forming a metallacyclobutane intermediate.
Termination: The intermediate breaks down to release the product and regenerate the catalyst.
Vergleich Mit ähnlichen Verbindungen
The Hoveyda-Grubbs Catalyst 1st Generation is often compared with other ruthenium-based catalysts, such as:
Grubbs Catalyst 1st Generation: Similar in structure but less stable and less tolerant of functional groups.
Grubbs Catalyst 2nd Generation: More active and stable but less selective in some reactions.
Hoveyda-Grubbs Catalyst 2nd Generation: More active and stable, with improved selectivity and efficiency
The uniqueness of the Hoveyda-Grubbs Catalyst 1st Generation lies in its balance of stability, activity, and functional group tolerance, making it a versatile tool in synthetic chemistry.
Eigenschaften
IUPAC Name |
dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C10H12O.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)11-10-7-5-4-6-9(10)3;;;/h16-18H,1-15H2;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKCJXPECJFQPQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45Cl2OPRu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449053 | |
| Record name | Hoveyda-Grubbs Catalyst 1st Generation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203714-71-0 | |
| Record name | Hoveyda-Grubbs Catalyst 1st Generation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(2-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate](/img/structure/B1589152.png)













